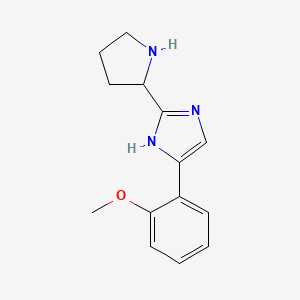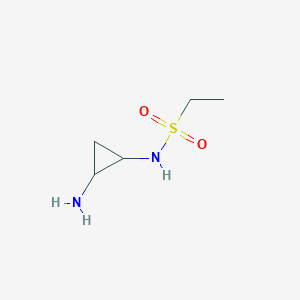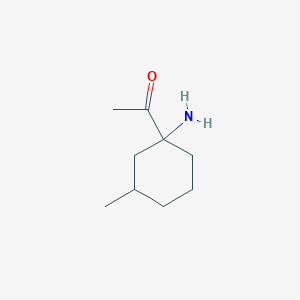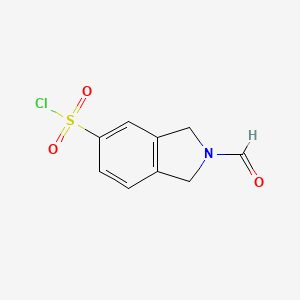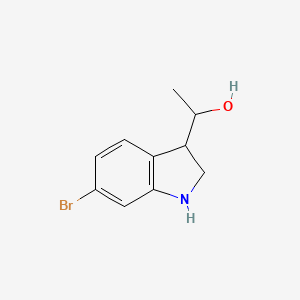
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol typically involves the bromination of an indole precursor followed by the introduction of the ethan-1-ol group. One common method involves the bromination of 2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The resulting 6-bromo-2,3-dihydro-1H-indole is then subjected to a reaction with an ethan-1-ol derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanal or 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanoic acid.
Reduction: Formation of 1-(2,3-dihydro-1H-indol-3-yl)ethan-1-ol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethan-1-ol group can influence the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-dihydro-1H-indol-3-yl)ethan-1-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-bromo-2,3-dihydro-1H-indole: Lacks the ethan-1-ol group, which may affect its solubility and interaction with biological targets.
1-(6-chloro-2,3-dihydro-1H-indol-3-yl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine, which may lead to different chemical and biological properties.
Uniqueness
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol is unique due to the presence of both the bromine atom and the ethan-1-ol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1258640-73-1 |
|---|---|
Molekularformel |
C10H12BrNO |
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H12BrNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-4,6,9,12-13H,5H2,1H3 |
InChI-Schlüssel |
BERTXOJABVEMKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CNC2=C1C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
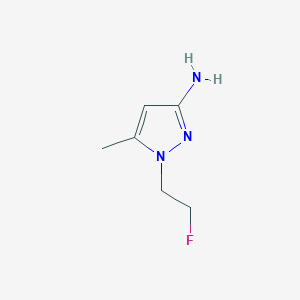
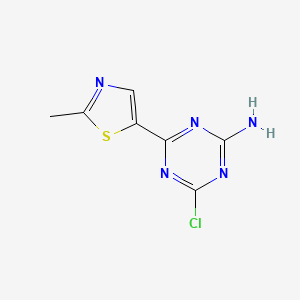

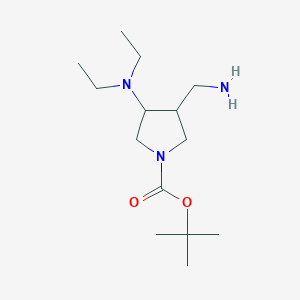


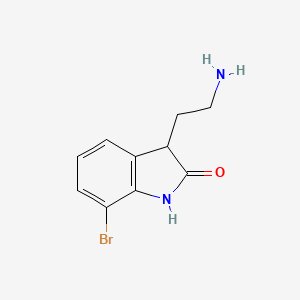
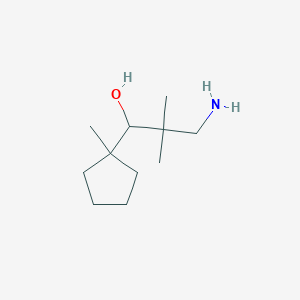
![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)
